7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound with the molecular formula C7H7F2NS. This compound is characterized by the presence of a thieno[3,2-c]pyridine core structure, which is further modified by the addition of two fluorine atoms at the 7th position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications .
Vorbereitungsmethoden
The synthesis of 7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-(2-ethyl)thiophene methylamine and formaldehyde, followed by cyclization in the presence of ethanol and hydrogen chloride . The reaction conditions, such as solvent choice, acid concentration, reaction time, and temperature, play a crucial role in determining the yield and purity of the final product .
Analyse Chemischer Reaktionen
7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of 7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as a potent inhibitor of epidermal growth factor receptor (EGFR) in non-small cell lung cancer. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting cancer cell proliferation . The pathways involved in this mechanism include the inhibition of downstream signaling cascades that promote cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
7,7-Difluoro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can be compared with other similar compounds, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine:
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Modified with a tosyl group, providing different reactivity and uses in research.
The uniqueness of this compound lies in its fluorine atoms, which impart distinct electronic properties and influence its interactions with biological targets .
Eigenschaften
Molekularformel |
C7H7F2NS |
---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
7,7-difluoro-5,6-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H7F2NS/c8-7(9)4-10-3-5-1-2-11-6(5)7/h1-2,10H,3-4H2 |
InChI-Schlüssel |
PIGIOXBJIILBHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(CN1)(F)F)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.